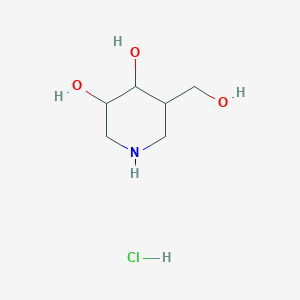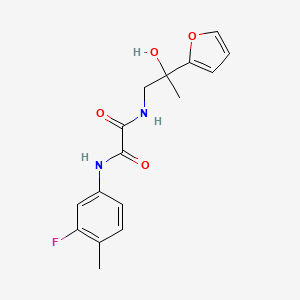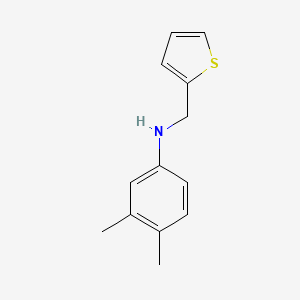
Afegostat (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afegostat, also known as D-Isofagomine or Isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines . These are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of Afegostat is C6H13NO3 . It has an average weight of 147.1723 and a monoisotopic weight of 147.089543287 . The structure of Afegostat includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Afegostat is a pharmacological chaperone that specifically and reversibly binds acid-β-glucosidase (GCase) in the endoplasmic reticulum (ER) with high affinity . This binding stabilizes the active form of the enzyme in the ER and increases trafficking of GCase to lysosomes .Physical And Chemical Properties Analysis
Afegostat has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 64.8±6.0 kJ/mol and a flash point of 171.8±17.1 °C .Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine in Systemic Lupus Erythematosus (SLE) and Antiphospholipid Syndrome
Hydroxychloroquine (HCQ), a compound with mechanisms and applications potentially akin to Afegostat, is widely used in treating systemic lupus erythematosus (SLE) due to its immunomodulatory and anti-inflammatory properties. Research highlights its efficacy in reducing the risk of lupus flares, decreasing the need for corticosteroids, and mitigating organ damage. HCQ has also been investigated for its antithrombotic effects in antiphospholipid syndrome (APS), suggesting a role in preventing thrombosis relapses. These applications underscore the drug's utility in managing autoimmune conditions and its potential for broader therapeutic applications (Costedoat-Chalumeau et al., 2005; Belizna, 2015).
Autophagy Targeting in Cancer
Research into autophagy, a cellular degradation process, has revealed its dual role in cancer: suppressing tumor initiation but supporting tumor progression. Early clinical trials have explored the use of autophagy inhibitors like hydroxychloroquine for treating advanced cancers, highlighting the potential of targeting autophagy pathways for cancer therapy. This area of research demonstrates the intricate balance between inhibiting and promoting cancer mechanisms, offering a promising avenue for developing novel cancer treatments (Onorati et al., 2018).
Mechanisms of Drug Action and Resistance
Understanding the mechanisms of action and resistance of drugs is crucial for optimizing therapeutic strategies and overcoming treatment challenges. For instance, the study of hydroxychloroquine's mechanisms in treating diseases like SLE and its potential antiviral applications against COVID-19 provides valuable insights into the complexity of drug-disease interactions and the importance of ongoing research to refine and develop more effective treatments (Bansal et al., 2020).
Wirkmechanismus
Safety and Hazards
Afegostat may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2676468.png)
![2-Pyrazol-1-yl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2676470.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2676472.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)


![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)
![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)
![3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676484.png)
![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)
![Methyl 4-(3-methoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2676487.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)
![4-(3-Fluorophenyl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2676490.png)
